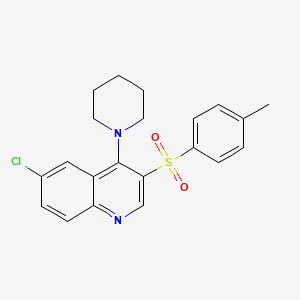

6-Chloro-4-(piperidin-1-yl)-3-tosylquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinoline derivatives, such as “6-Chloro-4-(piperidin-1-yl)-3-tosylquinoline”, are common nitrogen-containing heterocycles with fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Functionalization of this moiety at different positions allows for varying pharmacological activities of its derivatives .

Synthesis Analysis

The synthesis of quinoline derivatives has been a significant area of study. Various methods of synthesis have been reported, including classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield . Metal nanoparticle-catalyzed reactions also serve as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by a nitrogen-containing heterocyclic ring. The presence of nitrogen allows for functionalities and activities, making them of critical importance for medicinal chemists .Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. For instance, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, can undergo catalytic protodeboronation .Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary widely. For instance, the compound “6-chloro-4-phenyl-3-(piperidin-1-yl)quinolin-2-ol” has a density of 1.3±0.1 g/cm3, a boiling point of 541.0±50.0 °C at 760 mmHg, and a molar refractivity of 95.5±0.3 cm3 .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis Techniques : Research has focused on developing novel synthesis methods for piperidine derivatives, including 6-Chloro-4-(piperidin-1-yl)-3-tosylquinoline and related compounds. For instance, the synthesis of 4,6-di(tert-butyl)-2-(4-chloro-7,8-dimethylquinolin-2-yl)-7-(piperidin-1-ylmethyl)-1,3-tropolone involved the reaction of 4-chloro-2,7,8-trimethylquinoline with specific reagents, demonstrating innovative approaches to crafting complex molecules with potential biological activities (Tkachev et al., 2017).

Crystal Structure and Quantum Chemical Studies : Detailed crystallographic studies and quantum chemical analyses have been conducted to understand the molecular geometry, electronic structure, and potential interaction mechanisms of these compounds. For example, novel 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one was synthesized and analyzed using X-ray crystallography and density functional theory (DFT), providing insights into its structural and electronic properties (Fatma et al., 2017).

Potential Applications

Antimalarial Activity : Some derivatives of this compound have shown promise as antimalarial agents. Research into compounds like piperaquine has documented their efficacy against malaria, highlighting the potential of piperidine derivatives in treating infectious diseases (Davis et al., 2005).

Antimicrobial and Antifungal Properties : Several studies have synthesized and tested piperidine derivatives for antimicrobial and antifungal activities, indicating their potential in developing new therapeutic agents for treating bacterial and fungal infections (Zaki et al., 2019).

Antihypertensive Agents : Compounds featuring the piperidine structure, particularly those with a quinazoline ring system, have been explored for their antihypertensive properties, suggesting their utility in cardiovascular drug development (Takai et al., 1986).

Mecanismo De Acción

Target of Action

The primary targets of 6-Chloro-4-(piperidin-1-yl)-3-tosylquinoline are the Fatty Acid Binding Proteins 4 and 5 (FABP4 and FABP5) . These proteins play a crucial role in lipid metabolism and transport, and their inhibition is expected to provide beneficial effects on metabolic parameters such as insulin sensitivity and blood glucose levels .

Mode of Action

The compound interacts with its targets, FABP4 and FABP5, by binding to them and inhibiting their function . This inhibition disrupts the normal lipid metabolism and transport processes, leading to changes in the metabolic parameters .

Biochemical Pathways

The affected biochemical pathways primarily involve lipid metabolism and transport. By inhibiting FABP4 and FABP5, the compound disrupts these pathways, potentially leading to improved insulin sensitivity and blood glucose levels .

Pharmacokinetics

The compound has been described as having very good pharmacokinetic properties , which suggests it may have favorable absorption, distribution, metabolism, and excretion characteristics that contribute to its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve changes in lipid metabolism and transport due to the inhibition of FABP4 and FABP5 . These changes can lead to improvements in metabolic parameters such as insulin sensitivity and blood glucose levels .

Propiedades

IUPAC Name |

6-chloro-3-(4-methylphenyl)sulfonyl-4-piperidin-1-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O2S/c1-15-5-8-17(9-6-15)27(25,26)20-14-23-19-10-7-16(22)13-18(19)21(20)24-11-3-2-4-12-24/h5-10,13-14H,2-4,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQJCCLISFZTILX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCC4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenoxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2478817.png)

![(3-Fluoro-4-methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2478827.png)

![2-[4,8-Dimethyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]acetic acid](/img/structure/B2478829.png)